Methyl 3-[(acetyloxy)methyl]quinoxaline-2-carboxylate
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Overview
Description
Methyl 3-[(acetyloxy)methyl]quinoxaline-2-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(acetyloxy)methyl]quinoxaline-2-carboxylate typically involves the reaction of quinoxaline derivatives with acetic anhydride and methanol. The reaction is usually carried out under reflux conditions to ensure complete acetylation and esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(acetyloxy)methyl]quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-[(acetyloxy)methyl]quinoxaline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of methyl 3-[(acetyloxy)methyl]quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-quinoxalinecarboxylic acid: A closely related compound with similar structural features.
Quinoxaline-2-carboxylic acid: Another related compound with a carboxylic acid group instead of an ester
Uniqueness
Methyl 3-[(acetyloxy)methyl]quinoxaline-2-carboxylate is unique due to its specific ester and acetoxy functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
61522-55-2 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 3-(acetyloxymethyl)quinoxaline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-8(16)19-7-11-12(13(17)18-2)15-10-6-4-3-5-9(10)14-11/h3-6H,7H2,1-2H3 |
InChI Key |
MQTWZEYBIIAMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=CC=CC=C2N=C1C(=O)OC |
Origin of Product |
United States |
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